molecular formula C15H14O5S B14472444 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione CAS No. 68160-34-9

2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14472444
CAS No.: 68160-34-9
M. Wt: 306.3 g/mol
InChI Key: LHRNLKDXTYQEAZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is an organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with methoxy and sulfanyl groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in redox cycling and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound’s redox activity allows it to interact with cellular components, potentially leading to the modulation of oxidative stress and signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

68160-34-9

Molecular Formula

C15H14O5S

Molecular Weight

306.3 g/mol

IUPAC Name

2,3-dimethoxy-5-(4-methoxyphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H14O5S/c1-18-9-4-6-10(7-5-9)21-12-8-11(16)14(19-2)15(20-3)13(12)17/h4-8H,1-3H3

InChI Key

LHRNLKDXTYQEAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC(=O)C(=C(C2=O)OC)OC

Origin of Product

United States

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